
1,5-Naphthyridin-4-amine
Overview
Description
1,5-Naphthyridin-4-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridin-4-amine can be synthesized through several methods. One common approach involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the corresponding Schiff base intermediates . Another method includes the coupling reaction of 4-amino-1,5-naphthyridine with various reagents to form derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can yield naphthyridine amines.
Scientific Research Applications
1,5-Naphthyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,5-Naphthyridin-4-amine can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms, which can lead to distinct chemical and biological properties .
Biological Activity
1,5-Naphthyridin-4-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its fused naphthyridine structure, which contributes to its reactivity and interaction with various biological targets. The compound's molecular formula is , and it exhibits properties that facilitate interactions with biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : The compound can form stable complexes with metal ions, influencing its reactivity and biological activity.
- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can lead to altered cellular processes .
- Gene Expression Modulation : Changes in gene expression have been observed upon treatment with this compound, impacting cell signaling pathways and metabolic processes.
Biological Activities
The compound exhibits a wide range of biological activities, including:
- Antiproliferative Activity : this compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. For instance, derivatives have shown significant antiproliferative activity against breast (BT20), lung adenocarcinoma (A549), and ovarian carcinoma (SKOV3) cell lines .
- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. This activity is linked to its ability to inhibit bacterial enzyme functions .
- Antiviral Activity : The compound has also been studied for its antiviral effects, particularly against viruses that affect the respiratory system .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
Several studies highlight the efficacy of this compound derivatives in different biological contexts:
- Anticancer Efficacy :
- Antimicrobial Studies :
- Inflammation Model :
Properties
IUPAC Name |
1,5-naphthyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAJXZVDBVRZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343377 | |
Record name | 1,5-Naphthyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27392-68-3 | |
Record name | 1,5-Naphthyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-naphthyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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